An In-depth Technical Guide to (4-Isopropylphenyl)hydrazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-Isopropylphenyl)hydrazine: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of (4-Isopropylphenyl)hydrazine, a pivotal chemical intermediate in modern organic synthesis. Primarily aimed at researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, and synthetic methodologies related to this compound. We explore its principal reactivity, with a detailed examination of its role in the Fischer Indole Synthesis—a cornerstone reaction for constructing heterocyclic scaffolds. Furthermore, its application as a precursor in pharmaceutical development is highlighted through a case study on the synthesis and metabolism of historically significant drugs. The guide concludes with a critical summary of safety, handling, and storage protocols to ensure its responsible use in a laboratory setting.
Introduction and Strategic Importance
(4-Isopropylphenyl)hydrazine, often supplied as its more stable hydrochloride salt, is an aromatic hydrazine derivative of significant interest in synthetic chemistry. Its structure, featuring a hydrazine moiety attached to a cumene backbone, makes it an exceptionally versatile building block. The nucleophilic nature of the hydrazine group, combined with the steric and electronic influence of the para-isopropyl substituent, dictates its reactivity and utility.
This compound is most renowned as a key reactant in the Fischer Indole Synthesis, a powerful and widely adopted method for creating substituted indole rings. The indole motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals, including anti-migraine agents (triptans), anti-inflammatory drugs, and anti-cancer agents.[1][2] Understanding the chemical behavior of (4-Isopropylphenyl)hydrazine is therefore fundamental to the design and execution of synthetic routes targeting these valuable molecular architectures. This guide serves to consolidate the essential technical knowledge required for its effective application in research and development.
Physicochemical and Computed Properties
The fundamental properties of (4-Isopropylphenyl)hydrazine and its common hydrochloride salt are summarized below. The free base is a pale yellow liquid or low-melting solid, while the hydrochloride is typically a white to beige crystalline powder, offering greater stability and ease of handling.[3][4]
| Property | (4-Isopropylphenyl)hydrazine (Free Base) | (4-Isopropylphenyl)hydrazine HCl | Source(s) |
| Molecular Formula | C₉H₁₄N₂ | C₉H₁₅ClN₂ | [3][5] |
| Molecular Weight | 150.22 g/mol | 186.68 g/mol | [3][5] |
| CAS Number | 63693-65-2 | 118427-29-5 | [3][4] |
| Appearance | - | White to beige or brownish flakes/powder | [4] |
| Melting Point | - | 203 °C (decomposes) | [4][6] |
| Solubility | - | Soluble in DMSO, Methanol | [4] |
| XLogP3 | 2.5 | - | [3] |
| Hydrogen Bond Donors | 2 | - | [3] |
| Hydrogen Bond Acceptors | 2 | - | [3] |
| Rotatable Bond Count | 2 | - | [3] |
Spectroscopic Profile for Structural Elucidation
Accurate identification of (4-Isopropylphenyl)hydrazine is critical. The following spectroscopic data are characteristic of the molecule's structure.
¹H NMR Spectroscopy (Predicted)
In a typical deuterated solvent like DMSO-d₆ (for the HCl salt), the proton NMR spectrum is expected to show:
-
Isopropyl Protons: A doublet at approximately 1.2 ppm (6H, corresponding to the two -CH₃ groups) and a septet around 2.9 ppm (1H, for the -CH proton).
-
Aromatic Protons: A pair of doublets in the aromatic region (approx. 6.8-7.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring, integrating to 4H. These will exhibit an AA'BB' splitting pattern.
-
Hydrazine Protons: Broad, exchangeable signals for the -NH and -NH₂ protons (or -NH₂⁺ and -NH₂ for the salt), which may appear over a wide chemical shift range and could be suppressed upon D₂O exchange.
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum will provide clear confirmation of the carbon framework:
-
Isopropyl Carbons: Two signals; one around 24 ppm for the equivalent methyl carbons and another around 33 ppm for the methine carbon.
-
Aromatic Carbons: Four distinct signals are expected. The ipso-carbon attached to the isopropyl group, the ipso-carbon attached to the hydrazine group, and the two equivalent ortho and meta carbons.
-
The specific chemical shifts will be influenced by the solvent and whether the compound is in its free base or salt form.
Infrared (IR) Spectroscopy
The IR spectrum provides key functional group information. For the hydrochloride salt, characteristic absorption bands include:
-
N-H Stretching: A series of broad bands in the 3400-2600 cm⁻¹ region, typical of amine hydrochlorides.
-
C-H Stretching: Aliphatic C-H stretches from the isopropyl group just below 3000 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
-
N-H Bending: A band around 1500-1620 cm⁻¹.
SpectraBase provides reference FTIR and Raman spectra for the hydrochloride salt (CAS 118427-29-5) for comparison.[7]
Mass Spectrometry (MS)
Under Electron Impact (EI) conditions, the mass spectrum of the free base would show a molecular ion (M⁺) peak at m/z = 150. Key fragmentation would likely involve the loss of a methyl group ([M-15]⁺) and the loss of the isopropyl group ([M-43]⁺) to yield a stable hydrazinophenyl cation.
Synthesis and Laboratory Preparation
While (4-Isopropylphenyl)hydrazine hydrochloride is commercially available, understanding its synthesis provides deeper insight. The classical route involves the diazotization of 4-isopropylaniline followed by reduction of the resulting diazonium salt.
Caption: General synthetic pathway to (4-Isopropylphenyl)hydrazine.
For most laboratory applications, the free base is generated in situ or just prior to use from the stable hydrochloride salt.
Protocol: Preparation of (4-Isopropylphenyl)hydrazine (Free Base)
This protocol describes the liberation of the free base from its hydrochloride salt for use in subsequent reactions.[4][6]
-
Dissolution: Suspend (4-Isopropylphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane in a flask.
-
Neutralization: Cool the suspension in an ice bath. Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) (approx. 1.1 eq) with vigorous stirring.
-
Monitoring: Continue stirring for 15-30 minutes. The reaction progress can be monitored by the disappearance of the solid starting material.
-
Extraction: Transfer the mixture to a separatory funnel. If a biphasic mixture is not clear, add more organic solvent and water. Separate the organic layer.
-
Washing & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (4-Isopropylphenyl)hydrazine as an oil or low-melting solid.
-
Usage: Due to potential instability and sensitivity to air oxidation, it is highly recommended to use the freshly prepared free base immediately in the subsequent reaction step.
Chemical Reactivity and the Fischer Indole Synthesis
The primary utility of (4-Isopropylphenyl)hydrazine lies in its role as a nucleophile and its ability to undergo rearrangement to form heterocyclic systems.
The Fischer Indole Synthesis: Mechanism and Application
This reaction is the most powerful application of arylhydrazines, enabling the one-pot synthesis of indoles from a hydrazine and a suitable ketone or aldehyde under acidic conditions.[1][2]
Mechanism: The reaction proceeds through several distinct steps:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer (an 'ene-hydrazine'), which is a crucial step.[8]
-
[3][3]-Sigmatropic Rearrangement: Upon protonation by the acid catalyst, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which breaks the aromaticity of the phenyl ring temporarily and forms a new C-C bond.[1]
-
Rearomatization & Cyclization: A subsequent proton transfer restores aromaticity, yielding a di-imine intermediate. This intermediate then undergoes an intramolecular nucleophilic attack (cyclization) to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule from the aminal, driven by the formation of a stable aromatic system, yields the final indole product.[8]
Caption: Mechanism of the Fischer Indole Synthesis.
Protocol: Synthesis of 6-Isopropyl-2,3-dimethyl-1H-indole
This protocol provides a representative example using (4-Isopropylphenyl)hydrazine and butan-2-one.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve (4-Isopropylphenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid.
-
Addition of Ketone: Add butan-2-one (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The choice of acid catalyst is critical; while acetic acid can suffice, stronger acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) are often used to improve yields.[2]
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Neutralization: Carefully neutralize the solution with a base (e.g., concentrated NaOH solution) until it is alkaline.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Development: A Case Study
The isopropylhydrazine moiety is not only a synthetic precursor but also has direct relevance to pharmacology and toxicology. A prominent example is Iproniazid , one of the first monoamine oxidase inhibitors (MAOIs) used as an antidepressant.[9]
Iproniazid was originally developed to treat tuberculosis. While its synthesis does not directly start from (4-isopropylphenyl)hydrazine, its metabolism in the body is critically relevant.[9] Iproniazid is hydrolyzed in vivo to isonicotinic acid and isopropylhydrazine . This metabolic product, isopropylhydrazine, is then oxidized by cytochrome P450 enzymes to form a reactive isopropyl radical.[9][10] This radical is responsible for the covalent binding to liver macromolecules, leading to the hepatotoxicity that ultimately resulted in Iproniazid's withdrawal from many markets.[9]
Caption: Metabolic activation of Iproniazid to a toxic radical.
This case powerfully illustrates how the chemical properties of a substructure—in this case, isopropylhydrazine—can directly influence the pharmacological and toxicological profile of a drug.
Safety, Handling, and Storage
(4-Isopropylphenyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate precautions. All operations should be conducted inside a certified chemical fume hood by trained personnel.[11]
| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | [6][12] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [6][13] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | [6][13] |
| Respiratory Effects | STOT SE Category 3 | H335: May cause respiratory irritation. | [6][13] |
| Physical Hazard | - | Risk of explosion if heated under confinement. | [12][13] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[11]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[6]
-
Respiratory Protection: For operations that may generate dust, use an N95 (US) or P2 (EU) respirator.[6]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[4]
-
Store in a locked cabinet or other secure area.[13]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Conclusion
(4-Isopropylphenyl)hydrazine is a valuable and versatile reagent in organic synthesis, with its utility firmly anchored in the construction of indole-based molecules of high pharmaceutical relevance. Its chemical behavior is dominated by the nucleophilicity of the hydrazine group and its capacity to undergo the elegant and powerful Fischer Indole Synthesis. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and reactivity is essential for its successful application. Equally critical is a strict adherence to safety and handling protocols, recognizing its inherent hazards. This guide provides the foundational knowledge for researchers to confidently and safely leverage the synthetic potential of this important chemical intermediate.
References
- CymitQuimica. (n.d.). (4-Isopropylphenyl)hydrazine hydrochloride.
- Echemi. (n.d.). 4-Isopropylphenylhydrazine hydrochloride SDS, 118427-29-5 Safety Data Sheets.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733249, (4-Isopropylphenyl)hydrazine. Retrieved from [Link].
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- ChemicalBook. (n.d.). 4-Isopropylphenylhydrazine hydrochloride CAS#: 118427-29-5.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Isopropylphenylhydrazine hydrochloride.
- Fisher Scientific. (2024). Safety Data Sheet: 4-Isopropylphenylhydrazine hydrochloride.
- Fisher Scientific. (2021). Safety Data Sheet: 4-Isopropylphenylhydrazine hydrochloride.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572739, (4-Isopropoxy-phenyl)-hydrazine. Retrieved from [Link].
- Fisher Scientific. (2010). Safety Data Sheet: Phenylhydrazine.
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
-
Wikipedia. (n.d.). Iproniazid. Retrieved from [Link].
-
Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. Retrieved from [Link].
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Wiley Science Solutions. (n.d.). 4-Isopropylphenylhydrazine hydrochloride Spectrum.
- Georganics. (n.d.). 4-Isopropylphenylhydrazine hydrochloride - High purity.
-
Organic Syntheses. (n.d.). Phenylhydrazine. Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). Retrieved from [Link].
- ResearchGate. (n.d.). Proposed Mechanism of Bioactivation of Iproniazid.
-
Crane, G. E. (1956). Further studies on iproniazid phosphate; isonicotinil-isopropyl-hydrazine phosphate marsilid. Journal of Nervous and Mental Disease, 124(3), 322-331. Retrieved from [Link].
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-Isopropylphenyl)hydrazine | C9H14N2 | CID 2733249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Isopropylphenylhydrazine hydrochloride CAS#: 118427-29-5 [amp.chemicalbook.com]
- 5. (4-Isopropylphenyl)hydrazine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. 4-Isopropylphenylhydrazine 98 118427-29-5 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Iproniazid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
